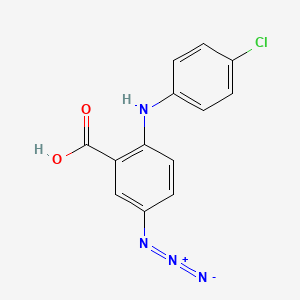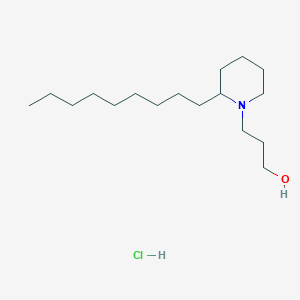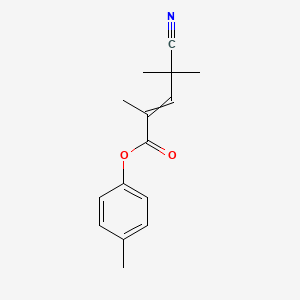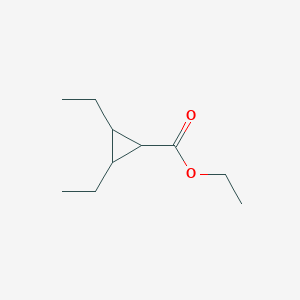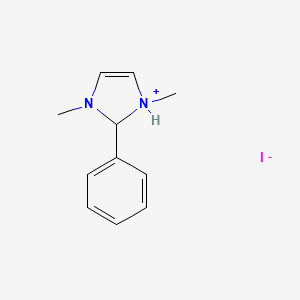
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-imidazol-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-imidazol-1-ium iodide is a compound belonging to the class of benzimidazole derivatives. It is known for its unique structural properties and has been studied for various applications in organic electronics, catalysis, and other fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-imidazol-1-ium iodide typically involves the reaction of 1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole with iodine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of the synthesis process is crucial for industrial applications, and optimization of reaction conditions is often required to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-imidazol-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while reduction can produce various reduced derivatives .
Wissenschaftliche Forschungsanwendungen
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-imidazol-1-ium iodide has been extensively studied for its applications in various fields:
Wirkmechanismus
The mechanism of action of 1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-imidazol-1-ium iodide involves its interaction with molecular targets and pathways. For example, in catalysis, the compound undergoes one-electron reduction followed by protonation, leading to the formation of molecular hydrogen . The exact molecular targets and pathways can vary depending on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole: A closely related compound with similar structural properties.
2-Methylimidazole: Another imidazole derivative with different functional groups and applications.
4-(1,3-Dimethyl-2,3-dihydro-1H-benzoimidazol-2-yl)-N,N-dimethylaniline: A derivative with additional substituents, used in various chemical applications.
Uniqueness
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-imidazol-1-ium iodide is unique due to its specific structural configuration and the presence of the iodide ion. This uniqueness contributes to its distinct chemical reactivity and applications, particularly in organic electronics and catalysis .
Eigenschaften
CAS-Nummer |
61372-52-9 |
|---|---|
Molekularformel |
C11H15IN2 |
Molekulargewicht |
302.15 g/mol |
IUPAC-Name |
1,3-dimethyl-2-phenyl-1,2-dihydroimidazol-1-ium;iodide |
InChI |
InChI=1S/C11H14N2.HI/c1-12-8-9-13(2)11(12)10-6-4-3-5-7-10;/h3-9,11H,1-2H3;1H |
InChI-Schlüssel |
ZUNJFAGPJCIXJU-UHFFFAOYSA-N |
Kanonische SMILES |
C[NH+]1C=CN(C1C2=CC=CC=C2)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N'-[Propane-2,2-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]](/img/structure/B14592136.png)
![2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}ethan-1-amine](/img/structure/B14592141.png)

![2-(2,3-Dihydroxyphenyl)[1,2]oxazolo[2,3-a]pyridin-8-ium bromide](/img/structure/B14592153.png)



